Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is a chemical compound characterized by its unique structure, which includes a phosphonic acid group and a purine derivative
Preparation Methods
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying cellular processes due to its structural similarity to natural nucleotidesAdditionally, it is used in the industry for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .
Comparison with Similar Compounds
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- can be compared with similar compounds such as adefovir and tenofovir. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- lies in its specific combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
643028-95-9 |
---|---|
Molecular Formula |
C11H18N5O5P |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
ZJJCHJPFWDFCRS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.